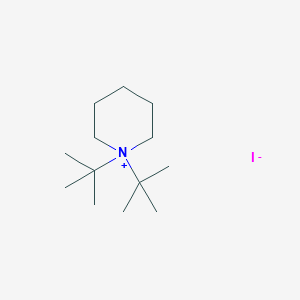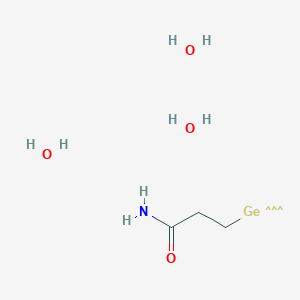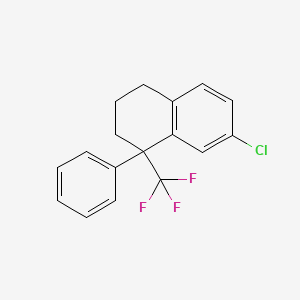
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a chlorine atom, a phenyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Addition of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can influence its bioavailability and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-phenyl-1,2,3,4-tetrahydronaphthalene: Lacks the trifluoromethyl group.
1-Phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom.
7-Chloro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the phenyl group.
Uniqueness
The presence of both the chlorine atom and the trifluoromethyl group in 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts unique chemical properties, such as increased stability and reactivity, compared to its similar compounds. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
112298-36-9 |
|---|---|
Fórmula molecular |
C17H14ClF3 |
Peso molecular |
310.7 g/mol |
Nombre IUPAC |
6-chloro-4-phenyl-4-(trifluoromethyl)-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H14ClF3/c18-14-9-8-12-5-4-10-16(15(12)11-14,17(19,20)21)13-6-2-1-3-7-13/h1-3,6-9,11H,4-5,10H2 |
Clave InChI |
FPZYOUHBSGXFJO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)Cl)C(C1)(C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)


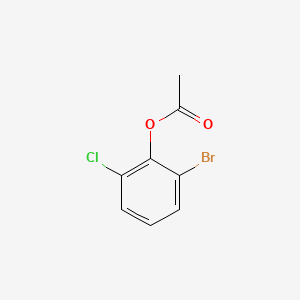
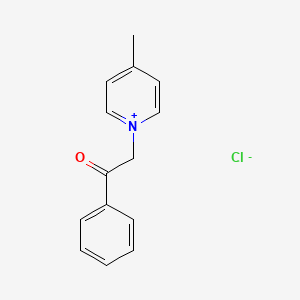

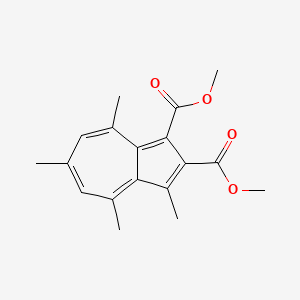
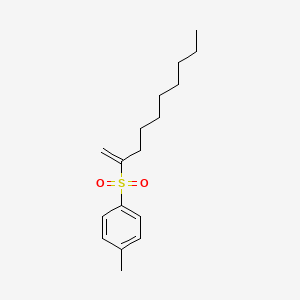
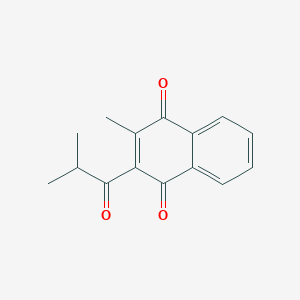
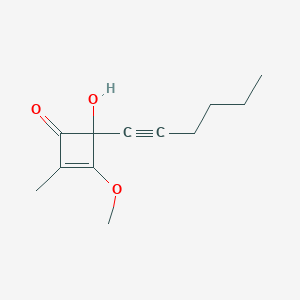
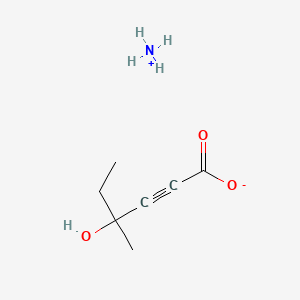
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
